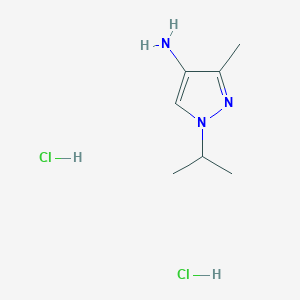

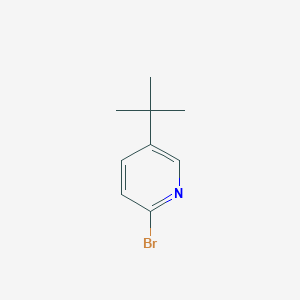

![molecular formula C28H32N4O5 B2518172 N,N-dietil-2-(1H-indol-1-il)-2-(3-(2-oxo-2-(4-(benzo[d][1,3]dioxol-5-ilmetil)piperazin-1-il)acetil)-1H-indol-1-il)acetamida CAS No. 920437-97-4](/img/structure/B2518172.png)

N,N-dietil-2-(1H-indol-1-il)-2-(3-(2-oxo-2-(4-(benzo[d][1,3]dioxol-5-ilmetil)piperazin-1-il)acetil)-1H-indol-1-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound , 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide, appears to be a complex molecule that may be synthesized through a multi-step process involving the formation of benzimidazole and indolinone frameworks. In the first paper, a series of benzimidazole derivatives with a piperazine moiety were synthesized and tested for H1-antihistaminic activity. The synthesis involved the introduction of a substituted piperazine ring to the benzimidazole nucleus, which is a crucial step that could be related to the synthesis of the compound . The second paper describes the synthesis of indolin-2-one analogues with a piperazine ring, which is structurally similar to the target compound. These analogues were synthesized and screened for anti-tubercular activity, indicating that the piperazine ring and the indolin-2-one core are important for biological activity . The third paper outlines a novel synthesis of dihydrobenzo[d][1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, which could potentially be applied to the synthesis of the benzo[d][1,3]dioxol-5-ylmethyl moiety in the target compound .

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups and structural motifs: a benzodioxole, a piperazine ring, an indole, and an acetamide group. The benzodioxole moiety, as mentioned in the third paper, can be synthesized through a tandem palladium-catalyzed process, which may contribute to the overall stereochemistry of the molecule . The piperazine ring is a common feature in many biologically active compounds, as seen in the first and second papers, and is often linked to other aromatic systems . The indole moiety is a prevalent scaffold in medicinal chemistry, and its incorporation into the compound suggests potential interactions with biological targets.

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The piperazine ring can participate in nucleophilic substitution reactions, as well as acylation to form the corresponding amides . The indole and benzodioxole moieties may undergo electrophilic substitution reactions, given the presence of aromatic rings. The acetamide group could be involved in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests that the compound is likely to be lipophilic, which could affect its solubility in water and organic solvents. The piperazine ring, with its basic nitrogen atoms, may impart some water solubility and could form salts with acids. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, due to the presence of the indole and benzodioxole moieties. The acetamide group could also engage in hydrogen bonding, influencing the compound's solubility and melting point.

Aplicaciones Científicas De Investigación

Síntesis y Caracterización: El compuesto se ha sintetizado y caracterizado utilizando análisis elemental, RMN multinuclear (1H, 13C y 77Se), espectroscopia IR, espectrometría de masas y cristalografía de rayos X de monocristal . Estas técnicas proporcionan información valiosa sobre su estructura y propiedades.

Propiedades Antitumorales

Varios estudios han investigado los efectos antitumorales de compuestos relacionados. Por ejemplo:

- Inhibición del Crecimiento: Algunos compuestos probados demostraron potentes propiedades de inhibición del crecimiento contra líneas celulares de cáncer humano, con valores de IC50 generalmente por debajo de 5 μM . Esto sugiere una posible actividad antitumoral.

Actividad Antioxidante

Dado el creciente interés en los antioxidantes, es esencial explorar el potencial antioxidante de este compuesto:

- Ensayo DPPH: Los compuestos sintetizados se pueden evaluar para determinar su actividad antioxidante utilizando el método del ensayo DPPH . Comprender sus habilidades de eliminación de radicales es crucial para posibles aplicaciones terapéuticas.

Desarrollo de Sensores

Además de las aplicaciones biológicas, este compuesto se puede utilizar para el desarrollo de sensores:

- Sensor Pb2+: Los investigadores han desarrollado un sensor Pb2+ sensible basado en un electrodo modificado con derivados de este compuesto. El sensor exhibe selectividad y sensibilidad en condiciones ambientales . Estos sensores tienen aplicaciones ambientales y analíticas.

Conclusión

Las propiedades multifacéticas del compuesto lo convierten en un tema emocionante para futuras investigaciones. Su potencial abarca la química organoselénica, la investigación antitumoral, los estudios antioxidantes y el desarrollo de sensores. Los investigadores pueden explorar sus aplicaciones en estos campos diversos, contribuyendo a los avances científicos. 🌟

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

It is known that similar compounds have high gastrointestinal absorption and are bbb permeant . They are also known to be substrates for P-glycoprotein and inhibitors for various cytochrome P450 enzymes .

Result of Action

Similar compounds have been reported to show potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines .

Action Environment

It is known that similar compounds are stable at room temperature in closed containers under normal storage and handling conditions .

Propiedades

IUPAC Name |

2-[3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5/c1-3-30(4-2)26(33)18-32-17-22(21-7-5-6-8-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-9-10-24-25(15-20)37-19-36-24/h5-10,15,17H,3-4,11-14,16,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGPPACCPFQOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

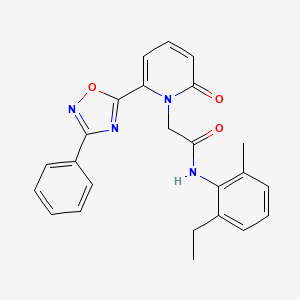

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

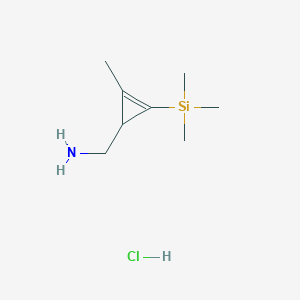

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

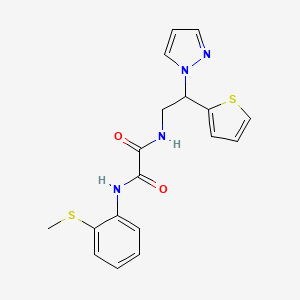

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)